4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid
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Overview
Description
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethyl malonate, followed by cyclization with formamide and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a diethylamino group.
4-Cyclopropyl-2-(dimethylamino)pyrimidine-5-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethylamino group may enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-3-15(4-2)12-13-7-9(11(16)17)10(14-12)8-5-6-8/h7-8H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
KDRVRVVURNQUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
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